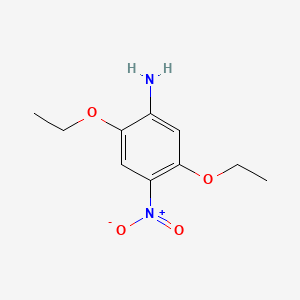
Etioporphyrin I
Vue d'ensemble
Description
Etioporphyrin I is a type of porphyrin, a class of organic compounds that play a crucial role in various biological processes. Porphyrins are characterized by their large, stable, and aromatic macrocyclic structure, which consists of four pyrrole rings interconnected by methine bridges. This compound, specifically, is a derivative of protoporphyrin with methyl and ethyl groups at the β positions of each pyrrole ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Etioporphyrin I can be synthesized through several methods. One common approach involves the condensation of tripyrranes with 2,5-diformylpyrroles. Another method is the acid-catalyzed condensation of α-free dipyrromethanes with aldehydes to form porphyrinogens, which are then chemically oxidized to obtain porphyrins .
Industrial Production Methods: Industrial production of porphyrins, including this compound, often involves the Adler-Longo method, which uses benzaldehyde and pyrrole in the presence of an acid catalyst. This method, while low-yielding, is prized for its simplicity and applicability for large-scale preparation .
Analyse Des Réactions Chimiques
Types of Reactions: Etioporphyrin I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metalloporphyrins.
Reduction: Reduction reactions can modify the porphyrin ring, altering its electronic properties.
Substitution: Substitution reactions can introduce different functional groups into the porphyrin structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenated solvents and catalysts like trifluoroacetic acid.
Major Products: The major products formed from these reactions include various metalloporphyrins, which have different metals coordinated to the central nitrogen atoms of the porphyrin ring .
Applications De Recherche Scientifique
Etioporphyrin I has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the properties and reactions of porphyrins.
Biology: this compound is used to investigate the role of porphyrins in biological systems, including their function in hemoglobin and chlorophyll.
Mécanisme D'action
The mechanism of action of Etioporphyrin I involves its ability to interact with light and generate reactive oxygen species. This property is utilized in photodynamic therapy, where the compound is activated by light to produce singlet oxygen, which can induce cell death in targeted tissues. The molecular targets and pathways involved include the cellular membranes and various biomolecules that are susceptible to oxidative damage .
Comparaison Avec Des Composés Similaires
- Protoporphyrin IX
- Hematoporphyrin
- Chlorophyll
- Phthalocyanine
Etioporphyrin I’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-21,22-dihydroporphyrin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25/h13-16,33-34H,9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHKQAQSTVZMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-71-5 | |
| Record name | 21H,23H-Porphine, 2,7,12,17-tetraethyl-3,8,13,18-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000448715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1294230.png)


